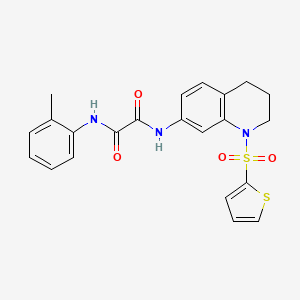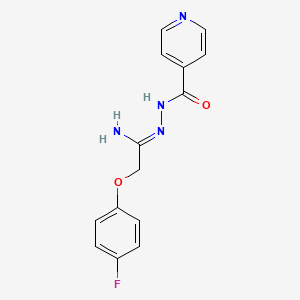![molecular formula C26H22FN3O3S B2980062 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide CAS No. 899987-00-9](/img/structure/B2980062.png)
2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide involves multi-step organic reactions. Key steps typically include:
Formation of the Indoline Core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the Thiazolidin Ring: Utilizing thiourea and alkylating agents to form the thiazolidin ring.
Attachment of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: Achieved by reacting the intermediate with acetic anhydride or other acylating agents.
Industrial Production Methods:
Industrial synthesis often employs scalable processes, such as continuous flow reactors and optimized reaction conditions, to ensure high yields and purity. Solvent systems, catalysts, and reaction temperatures are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at specific sites, potentially altering its functional groups.
Reduction: Reduction reactions might target carbonyl groups within the structure.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (like chlorine) and organometallic reagents (like Grignard reagents).
Major Products:
Products vary based on the specific reaction conditions, but major products include altered derivatives with modified functional groups, potentially enhancing or diminishing the compound’s activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in materials science for developing novel materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Wirkmechanismus
Molecular Targets and Pathways:
This compound may interact with specific enzymes or receptors in biological systems, leading to modulation of biochemical pathways.
Potential mechanisms include inhibition of enzyme activity or binding to receptor sites, resulting in altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
3-fluorophenyl derivatives: Often exhibit similar pharmacological profiles.
Indoline-based compounds: Known for their diverse biological activities.
Thiazolidin derivatives: Commonly investigated for their therapeutic potential.
Uniqueness:
The combination of fluorophenyl, indoline, thiazolidin, and acetamide groups in one molecule offers a unique scaffold with potential for diverse applications, setting it apart from similar compounds.
This compound's intricate structure and versatile nature make it an exciting candidate for further research and development in various scientific domains.
Eigenschaften
IUPAC Name |
2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-10-11-22-20(12-16)26(30(24(32)15-34-26)19-8-5-7-18(27)13-19)25(33)29(22)14-23(31)28-21-9-4-3-6-17(21)2/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDIRROTHCYDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)


![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide](/img/structure/B2979987.png)
![N-[3-(13-Phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)propyl]methanesulfonamide;trifluoromethanesulfonate](/img/structure/B2979988.png)

![5-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2979990.png)




![2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2979999.png)

